Benzylidene bismethacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

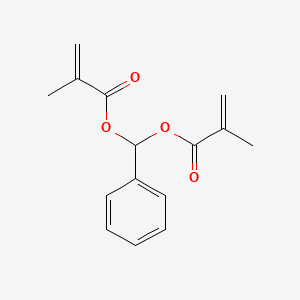

2D Structure

3D Structure

Properties

CAS No. |

50657-68-6 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

[2-methylprop-2-enoyloxy(phenyl)methyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C15H16O4/c1-10(2)13(16)18-15(19-14(17)11(3)4)12-8-6-5-7-9-12/h5-9,15H,1,3H2,2,4H3 |

InChI Key |

SWEHHQLBBNUKMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC(C1=CC=CC=C1)OC(=O)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzylidene Bismethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzylidene bismethacrylate, a monomer with potential applications in the development of novel polymers for the pharmaceutical and biomedical fields. This document details a plausible synthetic pathway and outlines the key analytical techniques for structural and property characterization.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process. The first step involves the acid-catalyzed condensation of benzaldehyde with phenol to produce 4,4'-benzylidenediphenol. The subsequent step is the esterification of the synthesized diphenol with methacryloyl chloride to yield the final monomer.

Experimental Protocol

Step 1: Synthesis of 4,4'-Benzylidenediphenol

This procedure is adapted from the synthesis of bis(hydroxyphenyl)methanes.[1][2]

-

Materials: Phenol, benzaldehyde, phosphoric acid (85%), toluene, methanol.

-

Procedure:

-

In a stirred reactor, dissolve phenol in toluene.

-

Separately, prepare a solution of aqueous phosphoric acid and benzaldehyde.

-

Add the phosphoric acid/benzaldehyde solution to the phenol/toluene mixture.

-

Allow the two-phase reaction mixture to stir at a controlled temperature (e.g., 10°C) for approximately 20 hours.

-

After the reaction is complete, dilute the mixture with methanol to create a homogeneous solution.

-

The product, 4,4'-benzylidenediphenol, can be isolated and purified by crystallization.

-

Step 2: Synthesis of this compound

This procedure is based on the general methacrylation of bisphenols.

-

Materials: 4,4'-benzylidenediphenol, methacryloyl chloride, triethylamine, and a suitable solvent such as methyl ethyl ketone (MEK).

-

Procedure:

-

Dissolve 4,4'-benzylidenediphenol in MEK in a reaction flask equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.

-

Add triethylamine to the solution as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add methacryloyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours.

-

The resulting mixture is then washed with an aqueous solution to remove the triethylamine hydrochloride salt and any unreacted reagents.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its chemical structure and evaluate its physical properties. The following techniques are recommended.

Spectroscopic Analysis

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the monomer.

-

Experimental Protocol: A small amount of the purified monomer is analyzed using an FTIR spectrometer, typically in the form of a KBr pellet or as a thin film on a salt plate.

-

Expected Data: The FTIR spectrum is expected to show characteristic absorption bands for the methacrylate and benzylidene groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| C=O (ester) | ~1720 | [3] |

| C=C (methacrylate) | ~1637 | [3] |

| C-O (ester) | ~1250 | [3] |

| Aromatic C=C | ~1600, ~1500 | [3] |

| =C-H (vinyl) | ~3100-3000 | |

| C-H (aromatic) | ~3100-3000 | |

| C-H (aliphatic) | ~2950 |

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the monomer.

-

Experimental Protocol: The NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

Expected Data: The ¹H NMR spectrum will show distinct signals for the vinyl, aromatic, methine, and methyl protons. The ¹³C NMR will provide information on the carbon framework.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) |

| Vinyl protons (=CH₂) | 5.6 - 6.2 |

| Aromatic protons | 6.8 - 7.5 |

| Methine proton (-CH-) | ~5.5 |

| Methyl protons (-CH₃) | ~2.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | ~165 |

| Vinyl carbons (=CH₂, C=) | 125 - 140 |

| Aromatic carbons | 120 - 150 |

| Methine carbon (-CH-) | ~50 |

| Methyl carbon (-CH₃) | ~18 |

Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the monomer.

-

Experimental Protocol: A small sample of the monomer is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min), and the weight loss is recorded as a function of temperature.[4]

-

Expected Data: The TGA thermogram will indicate the onset of decomposition and the temperature at which significant weight loss occurs.

Table 4: Expected Thermal Properties of this compound

| Parameter | Expected Value | Reference |

| Onset Decomposition Temperature (Tonset) | > 200 °C | [4] |

| Temperature at 5% Weight Loss (T5%) | > 250 °C | [4] |

2.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

-

Experimental Protocol: A small, encapsulated sample is subjected to a controlled temperature program in a DSC instrument.[4]

-

Expected Data: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a robust and plausible methodology for the synthesis and comprehensive characterization of this compound. The proposed two-step synthesis, involving the formation of a diphenol intermediate followed by methacrylation, is a well-established route for preparing similar aromatic dimethacrylate monomers. The detailed characterization workflow, employing spectroscopic and thermal analysis techniques, will ensure the confirmation of the monomer's chemical structure and provide essential data on its physical properties. This information is critical for researchers and scientists exploring the use of this compound in the development of advanced polymeric materials for various applications, including those in the drug development sector.

References

- 1. US4400554A - Process for making bis(hydroxyphenyl)methanes - Google Patents [patents.google.com]

- 2. EP0090787B1 - A process for making bis (hydroxyphenyl)-methanes - Google Patents [patents.google.com]

- 3. Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of Benzylidene Bismethacrylate and its Analogue, 1,4-Phenylene Dimethacrylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidene bismethacrylate is a difunctional monomer possessing a rigid aromatic core and two reactive methacrylate groups. This structure suggests its potential utility as a crosslinking agent in polymer synthesis, contributing to enhanced thermal and mechanical properties of the resulting polymers. Such materials are of significant interest in various fields, including the development of dental resins, drug delivery matrices, and advanced biomaterials. Due to the scarcity of specific data for this compound, this guide will provide a detailed overview of a closely related analogue, 1,4-Phenylene Dimethacrylate. This analogue shares the key structural features of a central aromatic ring and terminal methacrylate functionalities, making it a relevant and informative substitute for understanding the fundamental physicochemical characteristics.

Physicochemical Properties of 1,4-Phenylene Dimethacrylate

The physical and chemical properties of 1,4-Phenylene Dimethacrylate are summarized in the table below. These properties are crucial for its application in polymer synthesis and material science.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 89-91 °C | [1] |

| CAS Number | 3049-31-8 | [1] |

| Purity | >99.0% | [1] |

| Inhibitor | ≤1000 ppm Monomethyl ether hydroquinone (MEHQ) | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of 1,4-Phenylene Dimethacrylate

A common and effective method for the synthesis of 1,4-Phenylene Dimethacrylate involves the esterification of hydroquinone with methacryloyl chloride.

Reaction Scheme:

Caption: Synthesis of 1,4-Phenylene Dimethacrylate.

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the synthesis of 1,4-phenylene bridged bis-heterocyclic compounds, suggests a general approach that can be adapted for the synthesis of 1,4-Phenylene Dimethacrylate[3]. The following is a generalized procedure based on standard esterification methods:

-

Reaction Setup: A solution of hydroquinone in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically cooled in an ice bath.

-

Addition of Base: A tertiary amine base, such as triethylamine or pyridine (2.2 equivalents), is added to the solution to act as an acid scavenger.

-

Addition of Methacryloyl Chloride: Methacryloyl chloride (2.1 equivalents) is dissolved in the same solvent and added dropwise to the cooled reaction mixture via the dropping funnel. The reaction is allowed to stir at room temperature for several hours to overnight.

-

Work-up: The reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 1,4-Phenylene Dimethacrylate as a white solid.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized 1,4-Phenylene Dimethacrylate.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2930 | C-H stretch | Methyl |

| ~1735-1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1635 | C=C stretch | Alkene |

| ~1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| ~1200-1100 | C-O stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

¹H NMR Spectroscopy:

The expected chemical shifts for the protons in 1,4-Phenylene Dimethacrylate are as follows:

-

Aromatic Protons: A singlet is expected for the four equivalent protons on the benzene ring, typically in the range of δ 7.0-7.5 ppm.

-

Vinyl Protons: Two distinct signals are expected for the non-equivalent vinyl protons of the methacrylate groups. These will appear as multiplets or doublets in the range of δ 5.5-6.5 ppm.

-

Methyl Protons: A singlet for the six equivalent protons of the two methyl groups, typically in the range of δ 1.9-2.1 ppm.

¹³C NMR Spectroscopy:

While a specific ¹³C NMR spectrum for 1,4-Phenylene Dimethacrylate was not found, data for the similar 1,4-Phenylene diacrylate is available[4]. The expected chemical shifts for the carbons in 1,4-Phenylene Dimethacrylate would be:

-

Carbonyl Carbon: In the range of δ 165-175 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons would appear in the region of δ 120-155 ppm.

-

Vinyl Carbons: The carbons of the C=C double bond would resonate around δ 125-140 ppm.

-

Methyl Carbon: The methyl carbon signal is expected to be in the range of δ 18-25 ppm.

Applications and Future Perspectives

1,4-Phenylene Dimethacrylate, and by extension this compound, are valuable monomers for creating crosslinked polymer networks. The rigid aromatic core imparts thermal stability and mechanical strength to the resulting polymers. These characteristics make them suitable for a variety of applications:

-

Dental Composites: As crosslinking agents in dental resins to improve their durability and wear resistance.

-

Biomaterials: For the fabrication of scaffolds in tissue engineering and as matrices for controlled drug release, where the degradation rate can be tailored by the polymer network density.

-

Polymer Synthesis: To create thermosetting polymers with high glass transition temperatures and good chemical resistance.

The logical workflow for utilizing these monomers in research and development is outlined below.

Caption: R&D workflow for bismethacrylate monomers.

Conclusion

While specific experimental data for this compound remains elusive in the current literature, this technical guide provides a thorough examination of its close analogue, 1,4-Phenylene Dimethacrylate. The provided data on physical properties, a detailed synthesis protocol, and expected spectroscopic characteristics offer a solid foundation for researchers and scientists. The inherent properties of these aromatic dimethacrylate monomers make them highly promising candidates for the development of advanced polymer materials with enhanced performance characteristics for a range of scientific and industrial applications. Further research into the synthesis and characterization of this compound itself is warranted to fully explore its unique potential.

References

An In-depth Technical Guide to the Thermal Properties of Aromatic Methacrylate Polymers with a Focus on Poly(benzyl methacrylate)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the thermal properties of aromatic methacrylate polymers, with a specific focus on poly(benzyl methacrylate) (PBzMA), a close structural analog to poly(benzylidene bismethacrylate). Due to a lack of available data for poly(this compound) in the reviewed literature, this document summarizes the thermal characteristics of PBzMA to provide a relevant and informative baseline. The guide includes a summary of quantitative data, detailed experimental protocols for thermal analysis, and a visualization of the experimental workflow.

Thermal Properties of Poly(benzyl methacrylate) and Related Copolymers

The thermal behavior of polymers is critical for determining their processing parameters and application suitability. Key thermal properties include the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which indicates the onset of thermal degradation.

The following table summarizes the glass transition temperatures of poly(benzyl methacrylate) and its copolymers as reported in the literature.

| Polymer Composition | Glass Transition Temperature (Tg) (°C) |

| Poly(benzyl methacrylate) (PBzMA) | 75[1] |

| Poly(benzyl methacrylate) / 1% Graphite Composite | 73[1] |

| Poly(benzyl methacrylate) / 5% Graphite Composite | 72[1] |

| Poly(HBPPMA-co-BzMA) (BzMA content dependent) | Decreases with increasing BzMA content |

| Poly(isobornyl methacrylate-co-benzyl methacrylate) | Increases with increasing isobornyl methacrylate content |

Note: Data for poly(this compound) was not found in the reviewed literature.

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is widely used to determine the glass transition temperature (Tg) of amorphous and semi-crystalline polymers.[2]

-

Principle: As a polymer is heated through its glass transition, its heat capacity changes, resulting in a step-like change in the heat flow signal from the DSC instrument.[2]

-

Typical Experimental Procedure:

-

A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature of the cell is ramped up at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[3]

-

The heat flow to the sample is measured as a function of temperature.

-

The glass transition temperature is determined from the midpoint of the step transition in the resulting thermogram.[3]

-

2.2. Thermogravimetric Analysis (TGA)

TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition temperature of polymers.

-

Principle: As the polymer is heated, it will eventually reach a temperature at which it begins to decompose, leading to a loss of mass. The TGA instrument measures this mass loss as a function of temperature.

-

Typical Experimental Procedure:

-

A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA sample pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal characterization of a polymer.

Caption: A flowchart of the polymer thermal analysis process.

Conclusion

While direct experimental data on the thermal properties of poly(this compound) remains elusive in the current body of scientific literature, the analysis of its close analog, poly(benzyl methacrylate), provides valuable insights. The glass transition temperature of PBzMA is approximately 75 °C, and this value can be influenced by the presence of comonomers or additives. The established methodologies of DSC and TGA serve as robust techniques for the precise determination of the thermal characteristics of such polymers. The provided experimental workflow offers a standardized approach for researchers and scientists in the field of drug development and materials science to characterize novel polymers.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Benzylidene Bismethacrylate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure of Benzylidene Bismethacrylate

This compound (CAS No: 50657-68-6) possesses a core phenyl ring attached to a methine carbon, which is in turn bonded to two methacrylate groups. The systematic IUPAC name is propane-2-yl 2-methylprop-2-enoate. Its molecular formula is C15H16O4. The structural elucidation of this molecule would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

A proposed synthesis route for benzylidene derivatives often involves the Knoevenagel condensation, which is a reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a weak base.[1]

Experimental Protocols for Structural Characterization

The definitive determination of the molecular structure and conformation of this compound would involve a multi-faceted approach, combining spectroscopic and crystallographic techniques.

Spectroscopic methods provide foundational information about the chemical environment of atoms and the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity of atoms. For methacrylate monomers, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for resolving complex spectra and confirming assignments.[2][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For this compound, key vibrational bands would be expected for the C=O of the ester groups, the C=C of the methacrylate and benzylidene moieties, and the aromatic C-H bonds.[4]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton of the benzylidene group, the vinyl protons of the methacrylate groups, and the methyl protons of the methacrylate groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester, aromatic carbons, the methine carbon, vinylic carbons, and methyl carbons. |

| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1640 (C=C stretch, methacrylate), ~1600 (C=C stretch, aromatic), ~3100-3000 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C15H16O4. |

To obtain a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard for small organic molecules.[5] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of this compound would first need to be grown. A common method is slow evaporation of a saturated solution.[6] The choice of solvent is critical and would be determined empirically.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic positions.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Conformational Analysis

The flexibility of the methacrylate side chains and their rotation relative to the benzylidene core mean that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial for predicting its properties and interactions.

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify stable conformers.[8]

Protocol for Conformational Analysis:

-

Initial Structure Generation: A 3D model of this compound is built.

-

Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations.

-

Geometry Optimization and Energy Calculation: Each conformation is then optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find the nearest local energy minimum. The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 (anti-periplanar) | 0.00 |

| 2 | 60 (gauche) | 1.5 |

| 3 | -60 (gauche) | 1.5 |

Visualizing Workflows

To illustrate the logical flow of the characterization process, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Caption: Workflow for determining the 3D molecular structure via X-ray crystallography.

Conclusion

The comprehensive characterization of this compound's molecular structure and conformation requires a synergistic application of spectroscopic, crystallographic, and computational methods. While specific experimental data is not currently published for this molecule, this guide provides a detailed framework of the necessary experimental and analytical protocols based on established practices for similar compounds. This information is intended to guide researchers in their efforts to fully characterize this compound and other novel small molecules, which is a critical step in drug development and materials science.

References

- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. How To [chem.rochester.edu]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. ojs.ifes.edu.br [ojs.ifes.edu.br]

An In-Depth Technical Guide to Benzylidene Bismethacrylate Monomers

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The term "benzylidene bismethacrylate" does not refer to a standardized chemical compound with a unique CAS number. Instead, it describes a class of molecules that incorporate a benzylidene functional group within a dimethacrylate monomer structure. These monomers are of significant interest in the development of dental resins, composites, and other biomaterials due to their potential to offer enhanced mechanical properties and biocompatibility. This guide focuses on a representative and well-documented example of this class: 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (4,4'-AMBHMB) , providing a comprehensive overview of its chemical identity, synthesis, and properties.

Chemical Identifiers and Properties

Due to the non-specific nature of the term "this compound," a single set of chemical identifiers is not applicable. However, for the representative compound 4,4'-AMBHMB, the following identifiers and properties have been characterized. For comparison, data for the widely used dental resin monomer, Bisphenol A diglycidyl ether dimethacrylate (Bis-GMA)[1], is also provided.

| Chemical Identifier | 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (4,4'-AMBHMB) | Bisphenol A diglycidyl ether dimethacrylate (Bis-GMA) |

| IUPAC Name | [2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate[1] | |

| CAS Number | Not explicitly found in searches | 1565-94-2[1] |

| Molecular Formula | C29H36O8 (for Bis-GMA)[1] | C29H36O8[1] |

| Molecular Weight | Higher than Bis-GMA | 512.6 g/mol [1] |

| SMILES String | Not explicitly found in searches | CC(C)(C1=CC=C(C=C1)OCC(O)COC(=O)C(=C)C)C2=CC=C(C=C2)OCC(O)COC(=O)C(=C)C |

| PubChem CID | Not explicitly found in searches | 15284[1] |

Synthesis of 4,4'-(alpha-methylbenzylidene)-bis(2'-hydroxy-3'-methacryloyloxy-propoxy)benzene (4,4'-AMBHMB)

The synthesis of 4,4'-AMBHMB is a multi-step process that typically involves the reaction of a bisphenol precursor with an epoxy-containing methacrylate, such as glycidyl methacrylate. While a detailed, step-by-step protocol is proprietary to the research that developed it, the general synthetic pathway can be outlined as follows:

-

Synthesis of the Bisphenol Precursor: The synthesis starts with the acid-catalyzed condensation of phenol with acetophenone to produce 4,4'-(alpha-methylbenzylidene)bisphenol.

-

Epoxidation: The resulting bisphenol is then reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the diglycidyl ether of 4,4'-(alpha-methylbenzylidene)bisphenol.

-

Methacrylation: The final step involves the ring-opening reaction of the epoxy groups with methacrylic acid to introduce the polymerizable methacrylate functionalities. This reaction is typically carried out in the presence of a catalyst, such as a tertiary amine or a chromium salt.

A generalized workflow for this synthesis is depicted in the following diagram:

References

Purity and Isomeric Forms of Benzylidene Bismethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene bismethacrylate is a monomer that holds potential for various applications, including in the formulation of dental resins and other polymeric biomaterials. The purity and isomeric composition of this monomer are critical parameters that can significantly influence the physicochemical properties and performance of the resulting polymers. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of this compound, with a particular focus on its purity and potential isomeric forms. Detailed experimental methodologies and data interpretation are presented to assist researchers in the precise analysis of this compound.

Introduction

The performance of polymeric materials is intrinsically linked to the purity of the constituent monomers. In the case of this compound, impurities stemming from the synthesis process, such as residual reactants, byproducts, or isomers, can affect polymerization kinetics, polymer chain length, and the ultimate mechanical and thermal properties of the material. Furthermore, the potential for geometric isomerism in the benzylidene moiety necessitates a thorough characterization to ensure batch-to-batch consistency and to understand structure-property relationships. This guide outlines the key analytical techniques and experimental workflows for the comprehensive assessment of this compound.

Synthesis of this compound

General Synthetic Protocol

A generalized experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: A round-bottom flask is charged with benzaldehyde and a suitable solvent (e.g., toluene, dichloromethane).

-

Addition of Reagents: Two molar equivalents of a methacrylate source, such as methacrylic acid or methacryloyl chloride, are added to the flask.

-

Catalysis: An appropriate catalyst (e.g., p-toluenesulfonic acid for esterification with methacrylic acid, or a tertiary amine base like triethylamine for reaction with methacryloyl chloride) is introduced into the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a controlled temperature (ranging from room temperature to reflux, depending on the specific reagents) for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution to remove the catalyst and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Purity Analysis

The purity of the synthesized this compound should be rigorously assessed to ensure it is free from starting materials, byproducts, and isomeric impurities. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of non-volatile compounds like this compound.

Table 1: Hypothetical HPLC Method for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Gradient | 50% Acetonitrile to 100% Acetonitrile over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes (for the main peak) |

Note: This is a hypothetical method and may require optimization.

Spectroscopic Methods

Spectroscopic techniques provide crucial information about the chemical structure and can be used to identify and quantify impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the synthesized molecule and for detecting the presence of impurities. The integration of proton signals in the 1H NMR spectrum can be used for quantitative purity assessment against a known internal standard.

-

Fourier-Transform Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound, such as the ester carbonyl (C=O) and carbon-carbon double bonds (C=C) of the methacrylate groups, as well as the aromatic ring of the benzylidene moiety.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structure elucidation and impurity identification.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| 1H NMR (CDCl3, 400 MHz) | δ 7.2-7.4 (m, 5H, Ar-H), 6.1 (s, 1H, C=CH2), 5.6 (s, 1H, C=CH2), 4.5 (s, 2H, O-CH2), 1.9 (s, 3H, CH3) |

| 13C NMR (CDCl3, 100 MHz) | δ 167 (C=O), 140 (Ar-C), 136 (C=CH2), 128-130 (Ar-CH), 126 (C=CH2), 66 (O-CH2), 18 (CH3) |

| FT-IR (KBr, cm-1) | ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, ester), ~1640 (C=C, methacrylate), ~1600, 1490, 1450 (C=C, aromatic) |

| Mass Spec (ESI+) | [M+Na]+ |

Note: These are predicted values and may vary slightly based on experimental conditions.

Isomeric Forms of this compound

The presence of a carbon-carbon double bond in the benzylidene moiety introduces the possibility of geometric isomerism (cis/trans or E/Z isomerism).[1][2] The spatial arrangement of the substituents around this double bond can lead to two different isomers, which may exhibit different physical and chemical properties.

Geometric Isomerism

The potential for geometric isomerism in this compound arises from the restricted rotation around the double bond connecting the phenyl group to the carbon atom bearing the two methacrylate groups. The relative orientation of the phenyl group and the other substituents will determine the isomeric form.

Caption: Potential geometric isomers of this compound.

Analytical Characterization of Isomers

Distinguishing between the E and Z isomers typically requires advanced analytical techniques.

-

NMR Spectroscopy: High-resolution NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of different protons in the molecule, allowing for the assignment of the correct isomeric structure.

-

X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information, including the stereochemistry around the double bond.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a logical workflow for the synthesis, purification, and comprehensive analysis of this compound.

Caption: Experimental workflow for this compound.

Conclusion

The purity and isomeric form of this compound are critical quality attributes that must be carefully controlled and characterized. This technical guide has provided a comprehensive overview of the synthesis, purification, and analytical methodologies required for a thorough evaluation of this monomer. By implementing the described workflows and analytical techniques, researchers can ensure the quality and consistency of their this compound, leading to the development of well-defined and high-performance polymeric materials. While specific experimental data for this compound is not extensively reported, the principles and methods outlined here, based on analogous chemical systems, provide a robust framework for its study.

References

An In-depth Technical Guide on Benzylidene Bismethacrylate: Synthesis, Characterization, and Refractive Index Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidene bismethacrylate, identified by the CAS number 50657-68-6 and also known as [2-methylprop-2-enoyloxy(phenyl)methyl] 2-methylprop-2-enoate, is a dimethacrylate monomer.[1] Monomers of this class are of significant interest in polymer chemistry for the development of new materials with tailored optical and mechanical properties. Dimethacrylate resins are known for their application in dental materials and other biomedical fields due to their biocompatibility and durability.[2] The benzylidene group in the structure suggests potential for a high refractive index, a desirable property in many optical applications.

Synthesis of this compound

The synthesis of this compound can be approached through established organic chemistry reactions. A plausible synthetic route involves the condensation reaction between benzaldehyde and two equivalents of methacrylic acid or a derivative thereof. The general principle of forming benzylidene compounds involves the reaction of an aldehyde or ketone with a compound containing a reactive methylene group, often catalyzed by an acid or a base.

Generalized Synthesis Workflow:

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Experimental Protocols

This protocol is a general method for the synthesis of benzylidene compounds and can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde) and the active methylene compound (e.g., methacrylic acid) in a suitable solvent (e.g., ethanol).[3]

-

Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid.[3]

-

Reaction Conditions: The mixture can be stirred at room temperature or refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: After the reaction is complete, the mixture is quenched, often with ice-cold water, to precipitate the product.[3]

-

Purification: The crude product is then filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.[3]

The structure and purity of the synthesized this compound monomer and the resulting polymer should be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the monomer.[2]

-

Elemental Analysis: To determine the elemental composition.[2]

The refractive index of the polymerized this compound can be determined using several established methods. The choice of method may depend on the physical form of the polymer (e.g., thin film, bulk material).

Method 1: Transmission Spectrum-Based Measurement for Thin Films

This method is suitable for thin polymer films and offers high accuracy.[4]

-

Sample Preparation: A thin film of poly(this compound) is prepared, for instance, by spin-coating a solution of the polymer onto a substrate and then peeling it off to create a standalone film.[5][6]

-

Spectrophotometer Measurement: The transmittance and reflectance of the film are measured over a range of wavelengths using a spectrophotometer, often with an integrating sphere.[5][6]

-

Data Analysis: The complex refractive index (n + ik) is then extracted from the measured transmittance and reflectance data through numerical analysis.[5][6]

Method 2: Abbe Refractometer

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids and solids.

-

Sample Application: A thin layer of the sample (if liquid) or a polished surface of the solid polymer is placed between the two prisms of the refractometer.[7]

-

Measurement: Light is passed through the sample, and the instrument measures the angle of refraction.[7] The refractive index is then read directly from the calibrated scale.

-

Temperature Control: The refractive index is temperature-dependent, so measurements should be performed at a constant, controlled temperature.[7]

Method 3: Prism Coupling Technique for Thin Films

This technique is highly sensitive for measuring small changes in the refractive index of thin films.[6]

-

Setup: A thin film of the polymer is deposited on a substrate and brought into contact with a high-refractive-index prism.

-

Laser Coupling: A laser beam is directed at the prism, and the angle at which the light couples into the film as a waveguide is measured.

-

Calculation: The effective refractive indices of the waveguide modes are used to calculate the refractive index of the film.

Quantitative Data

While specific experimental values for the refractive index of this compound are not available in the cited literature, Table 1 provides refractive index data for a structurally related and widely studied methacrylate polymer, Poly(methyl methacrylate) (PMMA), for reference.

Table 1: Refractive Index of Poly(methyl methacrylate) (PMMA)

| Wavelength (µm) | Refractive Index (n) | Reference |

| 0.405 - 1.08 | 1.4906 (at 296 K) | [8] |

| 0.42 - 1.62 | Varies with wavelength | [4] |

Signaling Pathways and Applications

At present, there is no specific information in the scientific literature detailing the interaction of this compound with biological signaling pathways. However, benzylidene derivatives, in general, have been investigated for various biological activities, including potential antibacterial and anticancer properties.[3][9] Should this compound be explored for biomedical applications, a logical first step would be to investigate its effect on common cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

The following diagram illustrates a generalized logical workflow for investigating the biological activity of a novel compound like this compound.

Conclusion

This technical guide has outlined the fundamental aspects of this compound, including its synthesis and methods for the determination of its refractive index. While specific quantitative data for this compound remains to be experimentally determined and published, the protocols and comparative data provided herein offer a solid foundation for researchers and scientists to undertake such investigations. The potential for high refractive index materials based on this monomer makes it a person of interest for advanced optical and biomedical applications.

References

- 1. This compound - Pharos [pharos.habitablefuture.org]

- 2. Synthesis, characterization and photopolymerization of a new dimethacrylate monomer based on (alpha-methyl-benzylidene)bisphenol used as root canal sealer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4–1.6 μm [opg.optica.org]

- 5. Optica Publishing Group [opg.optica.org]

- 6. [2305.06551] Complex refractive index measurements of Poly(methyl methacrylate) (PMMA) over the UV-VIS-NIR region [arxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. refractiveindex.info [refractiveindex.info]

- 9. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Photopolymerization Kinetics of Benzylidene Bismethacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photopolymerization kinetics of benzylidene bismethacrylate and related dimethacrylate monomers. Detailed experimental protocols for monitoring the reaction, along with data presentation and visualization of key processes, are included to facilitate research and development in areas such as dental resins, drug delivery systems, and advanced material fabrication.

Introduction to Photopolymerization of this compound

This compound is a difunctional monomer that undergoes rapid polymerization upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator. The benzylidene group imparts rigidity and specific chemical properties to the resulting polymer network. Understanding the kinetics of this process is crucial for controlling the final properties of the material, such as conversion efficiency, polymerization rate, and network structure.

The photopolymerization of dimethacrylates is a complex process influenced by several factors including the monomer structure, the type and concentration of the photoinitiator, light intensity, and temperature. The kinetics of these reactions are often studied using techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Key Kinetic Parameters and Influencing Factors

The photopolymerization process can be characterized by several key kinetic parameters, which are summarized in the table below. These parameters are influenced by the chemical composition of the resin and the curing conditions.

| Parameter | Description | Typical Range for Dimethacrylates | Influencing Factors |

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | 1-20 %/s | Light intensity, photoinitiator concentration, monomer viscosity, temperature. |

| Final Monomer Conversion (Cf) | The maximum percentage of monomer that has reacted. | 50-90% | Monomer structure, network mobility, vitrification, light dose. |

| Induction Period | The initial delay before polymerization begins. | 0.1-5 s | Photoinitiator efficiency, presence of inhibitors (e.g., oxygen). |

| Time to Peak Maximum Rate (tmax) | The time at which the polymerization rate is highest. | 1-10 s | Light intensity, photoinitiator type and concentration. |

Experimental Protocols for Kinetic Analysis

Monitoring Photopolymerization Kinetics using Photo-DSC

Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat flow associated with the exothermic polymerization reaction.

Protocol:

-

Sample Preparation:

-

Prepare the photopolymerizable formulation by mixing the this compound monomer with a specific concentration of a photoinitiator (e.g., 0.2-1.0 wt% of a Type I or Type II photoinitiator).

-

Ensure homogenous mixing, avoiding the introduction of air bubbles.

-

Accurately weigh 1-2 mg of the formulation into an open aluminum DSC pan.

-

-

Instrument Setup:

-

Place the sample pan in the Photo-DSC furnace.

-

Use an empty pan as a reference.

-

Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to eliminate oxygen inhibition.

-

Set the isothermal temperature for the experiment (e.g., 25°C or 37°C).

-

-

Measurement:

-

Allow the sample to equilibrate at the set temperature.

-

Expose the sample to a UV/Visible light source of a specific intensity (e.g., 10-100 mW/cm²) for a defined period.

-

Record the heat flow as a function of time.

-

-

Data Analysis:

-

The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).

-

The total heat of polymerization (ΔHtotal) is determined by integrating the area under the exothermic peak.

-

The degree of conversion (C) at any time (t) can be calculated using the following equation: C(t) = (ΔHt / ΔHtotal) * 100% where ΔHt is the heat evolved up to time t.

-

Figure 1. Experimental workflow for Photo-DSC analysis of photopolymerization kinetics.

Monitoring Photopolymerization Kinetics using Real-Time FT-IR (RT-FTIR)

RT-FTIR spectroscopy monitors the disappearance of the methacrylate C=C double bond peak (typically around 1637 cm⁻¹) during polymerization, providing a direct measure of monomer conversion.

Protocol:

-

Sample Preparation:

-

Prepare the resin formulation as described for Photo-DSC.

-

Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr or NaCl) or directly onto an ATR crystal.

-

-

Instrument Setup:

-

Place the sample assembly in the FT-IR spectrometer.

-

Position a UV/Visible light guide to irradiate the sample within the spectrometer.

-

-

Measurement:

-

Record a baseline IR spectrum before irradiation.

-

Initiate polymerization by turning on the light source.

-

Continuously collect IR spectra at rapid intervals (e.g., every 0.1-1 second) during and after irradiation.

-

-

Data Analysis:

-

The degree of conversion is calculated by monitoring the decrease in the area of the methacrylate C=C peak at ~1637 cm⁻¹. An internal standard peak that does not change during polymerization (e.g., a C=O ester peak at ~1720 cm⁻¹) is often used for normalization.

-

The conversion (C) is calculated as: C(t) = [1 - (At / A0)] * 100% where At is the area of the C=C peak at time t, and A0 is the initial area of the C=C peak.

-

The rate of polymerization (Rp) is the first derivative of the conversion versus time curve.

-

Figure 2. Workflow for RT-FTIR analysis of photopolymerization kinetics.

Signaling Pathway: Free Radical Photopolymerization

The photopolymerization of this compound proceeds via a free-radical chain mechanism. The process can be divided into three main stages: initiation, propagation, and termination.

Figure 3. Mechanism of free-radical photopolymerization.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following table provides expected ranges and values based on studies of structurally similar aromatic dimethacrylates like Bis-GMA and its derivatives. These values are highly dependent on the experimental conditions.

| Monomer System | Photoinitiator (wt%) | Light Intensity (mW/cm²) | Rpmax (%/s) | Final Conversion (%) | Reference Analogue |

| This compound / TEGDMA (70/30) | Camphorquinone/Amine (0.2/0.8) | 50 | 3 - 8 | 60 - 75 | Bis-GMA/TEGDMA |

| This compound / TEGDMA (50/50) | TPO (0.5) | 20 | 5 - 12 | 65 - 80 | Ethoxylated Bisphenol A Dimethacrylate |

| This compound (100) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (1.0) | 100 | 2 - 5 | 55 - 65 | High Viscosity Dimethacrylates |

TEGDMA: Triethylene glycol dimethacrylate, a common reactive diluent. TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a Type I photoinitiator.

Conclusion

The photopolymerization kinetics of this compound can be effectively characterized using standard techniques such as Photo-DSC and RT-FTIR. The protocols and data presented in these application notes provide a solid foundation for researchers to design experiments, control the polymerization process, and optimize the properties of the final polymeric materials for various applications in the fields of materials science and drug development. The provided diagrams offer a clear visual representation of the experimental workflows and the underlying chemical mechanism.

Application Notes and Protocols: Free-Radical Polymerization of Benzylidene Bismethacrylate for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylidene bismethacrylate is a difunctional monomer that can undergo free-radical polymerization to form highly crosslinked, three-dimensional polymer networks. These networks, often in the form of hydrogels, are of significant interest in the field of drug development for applications such as controlled drug delivery, tissue engineering scaffolds, and biomedical devices. The aromatic benzylidene group can impart specific properties to the polymer, such as increased thermal stability and altered hydrophobicity, which can be tuned for various therapeutic applications.

This document provides detailed protocols for the synthesis of the this compound monomer and its subsequent free-radical polymerization. It also includes methods for the characterization of the resulting polymer and discusses potential applications in drug delivery, supported by illustrative data.

Synthesis of this compound Monomer

The synthesis of this compound typically involves the condensation reaction between benzaldehyde and a methacrylate-containing compound with a reactive hydroxyl group. A common approach is the reaction of benzaldehyde with two equivalents of a hydroxyalkyl methacrylate in the presence of an acid catalyst.

Experimental Protocol: Monomer Synthesis

Materials:

-

Benzaldehyde

-

2-Hydroxyethyl methacrylate (HEMA)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5% w/v)

-

Brine solution

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

-

To the flask, add benzaldehyde (1 equivalent), 2-hydroxyethyl methacrylate (2.2 equivalents), and p-toluenesulfonic acid (0.05 equivalents) in toluene.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound monomer.

-

Purify the monomer using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Characterization: The structure of the synthesized monomer should be confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and Mass Spectrometry[1].

Free-Radical Polymerization of this compound

Free-radical polymerization of this compound can be initiated using thermal or photoinitiators to form a crosslinked polymer network. The properties of the resulting polymer can be tailored by adjusting the polymerization conditions.

Experimental Protocol: Bulk Polymerization

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (thermal initiator)

-

Nitrogen gas source

-

Polymerization mold (e.g., between two glass plates with a spacer)

-

Oven or heating bath

Procedure:

-

Dissolve the thermal initiator (e.g., 0.1-1.0 mol% with respect to the monomer) in the this compound monomer.

-

Purge the monomer/initiator mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Carefully pour the mixture into the polymerization mold.

-

Place the mold in an oven or heating bath preheated to the desired temperature (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (typically several hours to overnight).

-

After polymerization, cool the mold to room temperature and carefully remove the polymer sheet.

-

Wash the polymer with a suitable solvent (e.g., ethanol or methanol) to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven until a constant weight is achieved.

Data Presentation: Polymerization Parameters and Polymer Properties

The following table summarizes typical experimental parameters and the resulting polymer properties. (Note: The values presented are illustrative and may vary depending on the specific experimental conditions).

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Monomer Concentration | Bulk | Bulk | Bulk |

| Initiator | AIBN | AIBN | BPO |

| Initiator Concentration (mol%) | 0.1 | 0.5 | 0.5 |

| Temperature (°C) | 60 | 70 | 80 |

| Polymerization Time (h) | 24 | 12 | 12 |

| Monomer Conversion (%) | 85 | 92 | 95 |

| Glass Transition Temp. (Tg, °C) | 135 | 148 | 155 |

| Swelling Ratio (in Toluene) | 1.8 | 1.5 | 1.3 |

Application in Drug Delivery

Polymers derived from this compound can be formulated into various drug delivery systems. Their crosslinked nature allows for the entrapment and sustained release of therapeutic agents[2][3][4]. The release kinetics can be modulated by altering the crosslinking density of the polymer network[5].

Experimental Protocol: Drug Loading and In Vitro Release Study

Materials:

-

Poly(this compound) (prepared as described above)

-

Model drug (e.g., ibuprofen, 5-fluorouracil)

-

Suitable solvent for the drug (e.g., ethanol, dichloromethane)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer

Procedure for Drug Loading (Swelling-Diffusion Method):

-

Immerse a pre-weighed, dry polymer sample in a concentrated solution of the model drug in a suitable solvent.

-

Allow the polymer to swell and absorb the drug solution for a specified period (e.g., 24-48 hours) at room temperature.

-

Remove the polymer from the solution and gently blot the surface to remove excess drug solution.

-

Dry the drug-loaded polymer in a vacuum oven at a temperature below the drug's melting point until a constant weight is achieved.

-

Calculate the drug loading efficiency by determining the amount of drug entrapped in the polymer.

Procedure for In Vitro Drug Release:

-

Place the drug-loaded polymer sample in a known volume of PBS (pH 7.4) in a sealed container.

-

Incubate the container in a shaking water bath at 37 °C.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Plot the cumulative drug release as a function of time.

Data Presentation: Drug Release Profile

The following table presents illustrative data for the in vitro release of a model drug from poly(this compound) with different crosslinking densities.

| Time (h) | Cumulative Release (%) - Low Crosslinking | Cumulative Release (%) - High Crosslinking |

| 1 | 15 | 8 |

| 2 | 28 | 15 |

| 4 | 45 | 25 |

| 8 | 68 | 42 |

| 12 | 85 | 58 |

| 24 | 98 | 75 |

Visualizations

Workflow for Monomer Synthesis and Polymerization

Caption: Workflow for the synthesis of this compound and its subsequent polymerization.

Free-Radical Polymerization Mechanism

Caption: Mechanism of free-radical polymerization of this compound.

Drug Delivery Application Workflow

Caption: Workflow for drug loading and in vitro release studies.

References

- 1. Synthesis, characterization and photopolymerization of a new dimethacrylate monomer based on (alpha-methyl-benzylidene)bisphenol used as root canal sealer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug delivery — IBMM Polymers for Health and Biomaterials [ibmmpolymerbiomaterials.com]

- 4. researchgate.net [researchgate.net]

- 5. Secure Verification [technorep.tmf.bg.ac.rs]

Benzylidene Bismethacrylate as a Crosslinking Agent in Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzylidene bismethacrylate as a crosslinking agent in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. While specific data for this compound is limited in publicly available literature, this document extrapolates information from structurally similar dimethacrylate crosslinkers to provide detailed protocols and expected outcomes.

Introduction

Crosslinking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and solvent resistance of polymeric materials. Crosslinking agents, also known as crosslinkers, are molecules that form bridges between polymer chains, creating a three-dimensional network structure. Dimethacrylate-based crosslinkers are widely utilized due to their ability to participate in free radical polymerization, leading to the formation of highly crosslinked polymers.

This compound is a potential crosslinking agent that incorporates a rigid benzylidene group within its structure. This rigidity is anticipated to impart unique mechanical and thermal properties to the resulting polymers. The aromatic nature of the benzylidene group can also influence the polymer's refractive index and degradation characteristics. These properties make polymers crosslinked with this compound potentially suitable for applications in drug delivery, dental resins, and tissue engineering.

General Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of benzaldehyde with a suitable methacrylate-containing alcohol, or by the reaction of a benzylidene-containing diol with methacryloyl chloride. A general synthetic approach is outlined below.

Synthesis of a Benzylidene-Containing Diol

A common method involves the reaction of benzaldehyde with a diol, such as 4,4'-(benzylidene)bisphenol, which can then be further functionalized.

Methacrylation of the Diol

The resulting diol is then reacted with methacryloyl chloride in the presence of a base, such as triethylamine, to yield the this compound monomer. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at reduced temperatures to control the reaction rate.

Polymerization and Crosslinking

This compound can be copolymerized with various monomers to form crosslinked polymer networks. The polymerization is typically initiated by free radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and can be carried out via bulk, solution, or suspension polymerization techniques.

General Protocol for Bulk Polymerization

-

Monomer Mixture Preparation: Prepare a homogenous mixture of the primary monomer (e.g., methyl methacrylate, 2-hydroxyethyl methacrylate), this compound as the crosslinking agent (typically 0.5-5 mol%), and a free radical initiator (e.g., 0.1-1 mol% AIBN).

-

Degassing: Degas the mixture to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling an inert gas (e.g., nitrogen or argon) through the mixture or by several freeze-pump-thaw cycles.

-

Polymerization: Heat the mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) in a sealed container or under an inert atmosphere.

-

Curing: Maintain the temperature for a sufficient time to ensure complete polymerization and crosslinking. The time can range from a few hours to 24 hours.

-

Post-curing: After the initial curing, a post-curing step at a higher temperature (e.g., 100-120 °C) for a few hours can be performed to ensure maximum conversion and to relieve internal stresses.

-

Purification: The resulting polymer can be purified by swelling in a suitable solvent to remove any unreacted monomers and initiator, followed by drying to a constant weight.

Characterization of Crosslinked Polymers

The properties of the crosslinked polymers can be evaluated using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the crosslinker and the extent of polymerization by monitoring the disappearance of the vinyl C=C bond stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the crosslinked polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of

Application Notes and Protocols for Aromatic Dimethacrylates in Dental Composites

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Use of Novel Aromatic Dimethacrylates in Dental Composites and Adhesives as Alternatives to Bis-GMA.

Disclaimer: Direct research on "Benzylidene Bismethacrylate" in dental applications is limited in publicly available literature. This document provides a detailed overview and protocols for a representative class of novel aromatic dimethacrylate monomers investigated as alternatives to traditional Bisphenol A-glycidyl methacrylate (Bis-GMA) based systems. The principles and methodologies described are broadly applicable to the study of new dental monomers.

Introduction

Resin-based composites are the material of choice for dental restorations due to their aesthetic appeal and adhesive properties. The polymeric matrix of these composites is typically based on dimethacrylate monomers, with Bis-GMA being a foundational component. However, the high viscosity of Bis-GMA necessitates the use of diluting monomers, which can compromise the mechanical properties and increase polymerization shrinkage of the final composite. Furthermore, concerns over the potential biocompatibility issues of Bis-GMA, a derivative of bisphenol A (BPA), have driven research into the development of novel aromatic dimethacrylate monomers. These new monomers aim to offer lower viscosity, reduced water sorption, improved mechanical strength, and enhanced biocompatibility.

This document outlines the synthesis, characterization, and application of a novel aromatic dimethacrylate monomer, 2-((1,3-bis(methacryloyloxy)propan-2-yloxy)carbonyl)benzoic acid (BMPB), as a case study.[1][2][3] The protocols provided are representative of the experimental evaluation of new monomers for dental composite and adhesive applications.

Synthesis of a Novel Aromatic Dimethacrylate Monomer (BMPB)

The synthesis of BMPB involves the reaction of glycerol dimethacrylate (GDMA) with phthalic anhydride. This process yields a dimethacrylate monomer with a branched aromatic carboxylic acid group.

Synthesis Workflow

Caption: Synthesis workflow for the novel aromatic dimethacrylate monomer, BMPB.

Experimental Protocol: Synthesis of BMPB[1][2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve phthalic anhydride in a suitable solvent (e.g., tetrahydrofuran - THF).

-

Addition of Reactant: Slowly add an equimolar amount of glycerol dimethacrylate (GDMA) to the flask.

-

Catalysis: Introduce a catalyst, such as a few droplets of dibutyltin dilaurate (DBTDL), to initiate the reaction.

-

Reaction Conditions: Heat the mixture to a specific temperature (e.g., 45°C) and maintain it for a designated period (e.g., 24 hours), or until the reaction is complete as monitored by techniques like titration of the anhydride content.

-

Purification: After the reaction, the solvent is removed under reduced pressure. The resulting product is then washed multiple times with a non-solvent for the monomer but a solvent for unreacted starting materials (e.g., n-hexane) to remove impurities.

-

Drying: The purified monomer is dried under a vacuum to remove any residual solvent.

-

Characterization: The chemical structure of the synthesized BMPB monomer is confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Formulation of Experimental Dental Adhesives

The synthesized BMPB monomer can be incorporated into dental adhesive formulations to evaluate its performance. These formulations typically include other monomers, a photoinitiator system, and sometimes a solvent.

Adhesive Formulation Workflow

Caption: Workflow for the formulation of experimental dental adhesives containing BMPB.

Experimental Protocol: Adhesive Formulation

-

Monomer Mixture: Prepare a resin matrix by mixing the synthesized BMPB monomer with conventional dental monomers such as Bis-GMA and 2-hydroxyethyl methacrylate (HEMA) in predetermined weight ratios. A control formulation without BMPB should also be prepared for comparison.

-

Photoinitiator System: Add a photoinitiator system, typically consisting of camphorquinone (CQ) and an amine co-initiator like ethyl-4-dimethylaminobenzoate (EDMAB), to the monomer mixture. The concentration of the photoinitiator system is usually around 0.5-1 wt%.

-

Solvent Addition: For adhesive applications, a solvent such as ethanol or water may be added to adjust the viscosity and improve wetting of the tooth surface.

-

Homogenization: Thoroughly mix all components in a dark container to prevent premature polymerization until a homogeneous solution is obtained.

-

Storage: Store the formulated adhesive in a dark, refrigerated container until further use.

Characterization and Performance Evaluation

The formulated dental adhesives containing the novel aromatic dimethacrylate are subjected to a series of tests to evaluate their physicochemical and mechanical properties.

Data Presentation: Properties of Experimental Adhesives

| Property | Control (HEMA/BisGMA) | Experimental (HEMA/BisGMA/BMPB) |

| Viscosity (Pa·s) | 0.09 - 0.12 | 0.04 - 0.07 |

| Degree of Conversion (%) | 67 - 71 | 78 - 89 |

| Glass Transition Temp. (°C) | 123 - 135 | 146 - 157 |

| Rubbery Modulus (MPa) | 15 - 26 | 33 - 36 |

| Water Sorption (µg/mm³) | Higher | Lower |

| Water Solubility (µg/mm³) | Higher | Lower |

Note: The data presented is a summary of findings for a novel aromatic dimethacrylate (BMPB) and may vary depending on the specific monomer and formulation.[1][2][3]

Experimental Protocols for Performance Evaluation

-

Instrumentation: Use a rheometer with a cone-and-plate or parallel-plate geometry.

-

Sample Loading: Place a small amount of the uncured adhesive formulation onto the lower plate of the rheometer.

-

Measurement: Bring the upper plate down to the set gap and measure the viscosity at a constant shear rate and controlled temperature (e.g., 25°C).

-

Instrumentation: Utilize FTIR spectroscopy with an attenuated total reflectance (ATR) accessory.

-

Baseline Spectrum: Record the FTIR spectrum of the uncured adhesive.

-

Photopolymerization: Light-cure the adhesive sample directly on the ATR crystal for a specified time (e.g., 40 seconds) using a dental curing light.

-

Post-Cure Spectrum: Record the FTIR spectrum of the cured sample.

-

Calculation: The DC is calculated by monitoring the change in the peak height or area of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) relative to an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.

-

Sample Preparation: Prepare rectangular specimens of the cured adhesive with standardized dimensions.

-

Instrumentation: Use a dynamic mechanical analyzer in a single cantilever or three-point bending mode.

-

Testing Parameters: Apply a sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz) while ramping the temperature from a sub-ambient temperature (e.g., 0°C) to a high temperature (e.g., 200°C) at a constant heating rate (e.g., 3°C/min).

-

Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is taken as the glass transition temperature (Tg). The rubbery modulus is the storage modulus in the rubbery plateau region above the Tg.

-

Sample Preparation: Fabricate disc-shaped specimens of the cured adhesive and ensure they are fully cured.

-

Initial Conditioning: Store the specimens in a desiccator until a constant mass (m₁) is achieved.

-

Water Immersion: Immerse the specimens in distilled water at 37°C for a specified period (e.g., 7 days) until equilibrium is reached, and record the mass (m₂).

-

Re-conditioning: After immersion, recondition the specimens in the desiccator until a constant mass (m₃) is achieved.

-

Calculation:

-

Water Sorption (WS): WS = (m₂ - m₃) / V, where V is the volume of the specimen.

-

Water Solubility (WSP): WSP = (m₁ - m₃) / V.

-

Conclusion

The development of novel aromatic dimethacrylate monomers presents a promising avenue for advancing dental composite and adhesive technology. As demonstrated with the case of BMPB, these new monomers can offer significant improvements in key properties such as viscosity, degree of conversion, and mechanical performance when compared to traditional Bis-GMA based systems. The experimental protocols detailed in this document provide a comprehensive framework for the synthesis, formulation, and evaluation of such innovative dental materials. Further research and development in this area are crucial for creating more durable, reliable, and biocompatible dental restorations.

References

Application Notes and Protocols for Benzylidene Bismethacrylate-Based Bone Cements

For Researchers, Scientists, and Drug Development Professionals